![molecular formula C45H90N4O5 B13736677 Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- CAS No. 45323-23-7](/img/structure/B13736677.png)
Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is a complex organic compound with a unique structure that includes long hydrocarbon chains and functional groups such as amides and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- typically involves the reaction of octadecanoic acid with ethylenediamine and subsequent functionalization with carbonyl and hydroxyl groups. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with controlled temperatures and pressures. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism by which Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
- Dodecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-
Uniqueness
Octadecanamide, N,N’-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis- is unique due to its longer hydrocarbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer chain length is advantageous .
Propriétés
Numéro CAS |
45323-23-7 |
|---|---|
Formule moléculaire |
C45H90N4O5 |
Poids moléculaire |
767.2 g/mol |
Nom IUPAC |
N-[2-[2-hydroxyethyl-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]carbamoyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C45H90N4O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(52)46-35-37-48(39-41-50)45(54)49(40-42-51)38-36-47-44(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50-51H,3-42H2,1-2H3,(H,46,52)(H,47,53) |
Clé InChI |
JZXFFWLVPZYRKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)

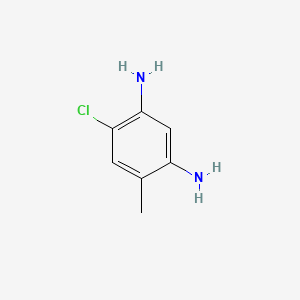
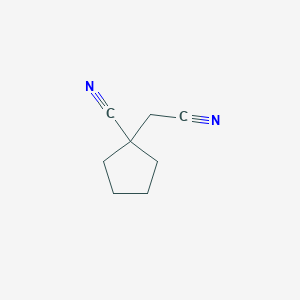
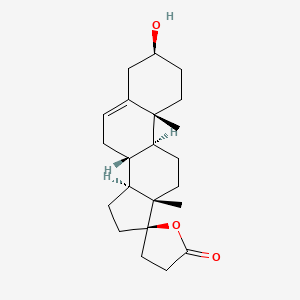
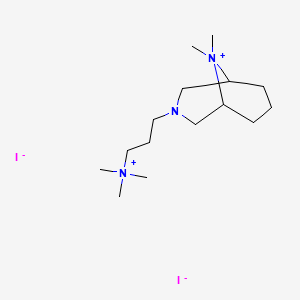
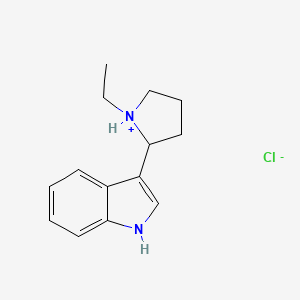
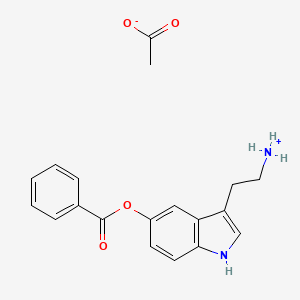
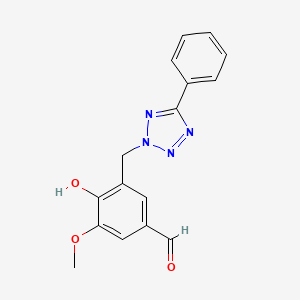

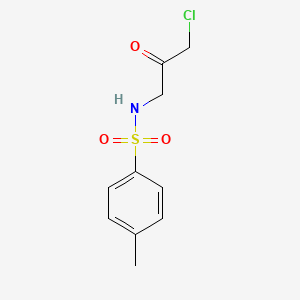
![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)
